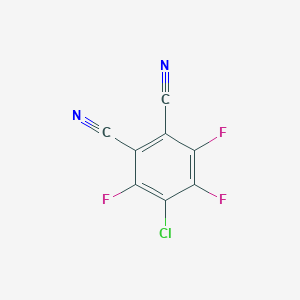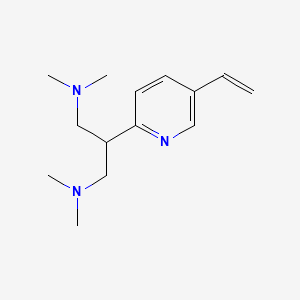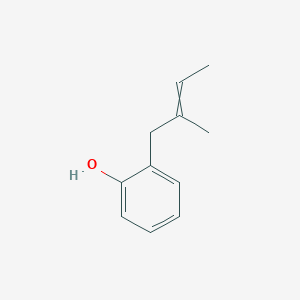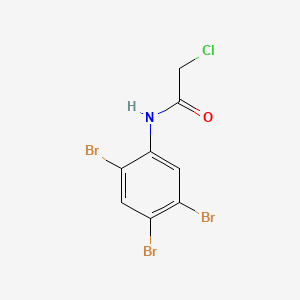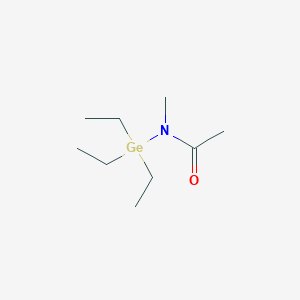
N-Methyl-N-(triethylgermyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(triethylgermyl)acetamide: is an organogermanium compound characterized by the presence of a germanium atom bonded to three ethyl groups and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(triethylgermyl)acetamide typically involves the reaction of triethylgermanium chloride with N-methylacetamide in the presence of a base. The reaction proceeds as follows:
Reactants: Triethylgermanium chloride and N-methylacetamide.
Base: A suitable base such as sodium hydride or potassium tert-butoxide is used to deprotonate the N-methylacetamide.
Solvent: The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The ethyl groups on the germanium atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while reduction could produce N-methyl-N-(triethylgermyl)amine.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(triethylgermyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of germanium-containing compounds.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new drugs.
Industry: It can be used in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(triethylgermyl)acetamide involves its interaction with various molecular targets. The germanium atom can form bonds with other atoms, influencing the compound’s reactivity and stability. The acetamide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(trimethylsilyl)acetamide: Similar structure but with a silicon atom instead of germanium.
N-Methyl-N-(triethylsilyl)acetamide: Similar structure but with a silicon atom and ethyl groups.
N-Methyl-N-(triphenylgermyl)acetamide: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
N-Methyl-N-(triethylgermyl)acetamide is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs
Eigenschaften
CAS-Nummer |
27008-53-3 |
|---|---|
Molekularformel |
C9H21GeNO |
Molekulargewicht |
231.90 g/mol |
IUPAC-Name |
N-methyl-N-triethylgermylacetamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)11(5)9(4)12/h6-8H2,1-5H3 |
InChI-Schlüssel |
YWBCLVGVKVJWSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
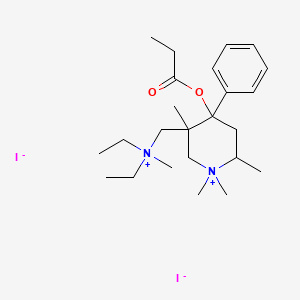
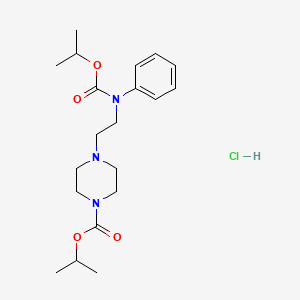


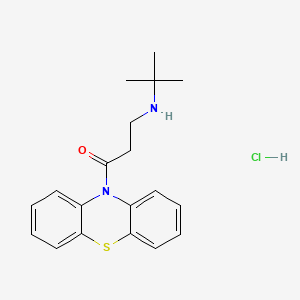
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
